molecular formula C11H13N3S B13156068 2-(Pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole

2-(Pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole

Cat. No.: B13156068
M. Wt: 219.31 g/mol
InChI Key: NGGIOZFMELUQHK-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole is a heterocyclic compound that features both pyrrolidine and thiophene rings fused to an imidazole core. This unique structure imparts the compound with interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a pyrrolidine derivative and a thiophene derivative in the presence of a suitable catalyst can yield the desired imidazole compound. Specific reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one
  • 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)propan-1-one

Uniqueness

Compared to similar compounds, 2-(Pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole stands out due to its unique imidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

2-pyrrolidin-2-yl-5-thiophen-2-yl-1H-imidazole

InChI

InChI=1S/C11H13N3S/c1-3-8(12-5-1)11-13-7-9(14-11)10-4-2-6-15-10/h2,4,6-8,12H,1,3,5H2,(H,13,14)

InChI Key

NGGIOZFMELUQHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC=CS3

Origin of Product

United States

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